1-Methoxy-4-methylphthalazine

Description

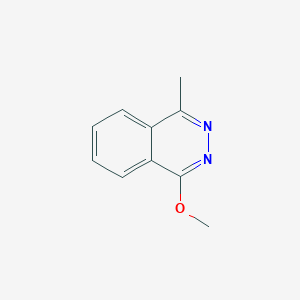

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methylphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13-2)12-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNKLDYBWGRVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 1 Methoxy 4 Methylphthalazine

Electrophilic and Nucleophilic Reactivity of the Phthalazine (B143731) Nucleus

The phthalazine nucleus possesses a complex reactive character, enabling it to react with both electrophiles and nucleophiles. The nitrogen atoms in the pyridazine (B1198779) ring impart a degree of electron deficiency to the heterocyclic ring, making it susceptible to nucleophilic attack, while the fused benzene (B151609) ring can undergo electrophilic substitution.

Nucleophilic Reactivity : A nucleophile is a chemical species that donates an electron pair to form a chemical bond. purkh.comlibretexts.org In the context of the phthalazine system, reagents that donate an electron pair are considered nucleophilic. libretexts.org The reactivity of the phthalazine core with nucleophiles is a key aspect of its chemistry. For instance, the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-(4-isopropylphenyl)phthalazin-1(2H)-one, demonstrating a nucleophilic addition-elimination pathway on a precursor that cyclizes to the phthalazine system. fayoum.edu.eg Further reactions of phthalazinone derivatives with various nucleophiles, such as hydroxylamine, benzylamine, and thiosemicarbazide, underscore the susceptibility of the core to nucleophilic attack, leading to a diverse array of substituted products. fayoum.edu.eg Computational studies using molecular electrostatic potential can help identify sites prone to nucleophilic attack. nih.gov

Electrophilic Reactivity : An electrophile is an "electron-loving" reagent that accepts an electron pair. purkh.comlibretexts.org The phthalazine nucleus can also interact with electrophiles. For example, a proton donor is classified as an electrophile. libretexts.org The nitrogen atoms in the phthalazine ring can be protonated by acids, which is often a key step in catalytic cycles for functionalization. nih.gov The fused benzene ring of the phthalazine system can undergo electrophilic substitution, although the electron-withdrawing nature of the pyridazine moiety can influence the regioselectivity and reaction conditions.

A computational study analyzing the Diels-Alder reaction of phthalazine with pnictogen-containing anions ([ECX]⁻) provides insight into its reactivity. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nucleophilic and electrophilic character of different parts of the molecule. researchgate.net The study revealed that the pyridazine ring of phthalazine has a higher affinity for dienophiles compared to the benzene subring, indicating a regioselective preference for reactions at the heterocyclic portion. researchgate.net

Regioselectivity and Reaction Pathways in Substituted Phthalazines

Regioselectivity, the preference for bond-making or breaking in one direction over all other possibilities, is a critical factor in the synthesis of specifically substituted phthalazines. The inherent asymmetry of substituted phthalazines like 1-methoxy-4-methylphthalazine means that reactions can yield different isomers.

Research has demonstrated highly regioselective methods for synthesizing substituted phthalazones. A palladium-catalyzed three-component cascade reaction involving an aryl iodide, a Michael acceptor, and a hydrazine nucleophile allows for the regioselective formation of mono-N- and di-N,N'-substituted phthalazones. acs.orgnih.gov The choice of a 1,2-disubstituted hydrazine, for example, directs the reaction towards a 6-exo-trig ring closure, yielding a single phthalazone (B110377) product regioselectively. acs.org

Similarly, the functionalization of the phthalazine core itself can be highly regioselective. Ligand-driven palladium catalysis has been used for the C-arylation and C,N-diarylation of phthalazines to produce bi(hetero)aryl products. thieme-connect.com Furthermore, an iridium-catalyzed C-H borylation of phthalazine heterobiaryls has been shown to be highly position-selective, targeting the 2-position of the carbocycle. acs.org This selectivity is directed by chiral auxiliaries attached to the phthalazine core. acs.org The nature of substituents and reaction conditions, such as temperature and catalysts, can switch the preferential site of nucleophilic attack, thereby controlling the reaction's outcome. mdpi.com

The table below summarizes examples of regioselective reactions on the phthalazine scaffold.

| Reaction Type | Reagents | Catalyst | Product Type | Regioselectivity | Ref |

| Three-Component Cascade | Aryl iodide, Michael acceptor, 1,2-disubstituted hydrazine, CO | Pd(OAc)₂, PPh₃ | N,N'-Disubstituted Phthalazones | Single regioisomer via 6-exo-trig closure | acs.org |

| C-H Borylation | Achiral/chiral diborons | [Ir(OMe)(COD)]₂ / 2-aminopyridine | 2-Aryl-borylated heterobiaryls | Position-selective at the carbocycle's 2-position | acs.org |

| C-Arylation | Aryl halides | Ligand-driven Pd-catalysis | Bi(hetero)aryl phthalazines | Regioselective C-arylation | thieme-connect.com |

Mechanistic Investigations of Phthalazine Functionalization Reactions

Understanding the reaction mechanisms for the functionalization of phthalazines is essential for optimizing reaction conditions and designing new synthetic routes.

A proposed mechanism for the direct C-H alkylation of heteroaromatics, including phthalazine, involves a dual photoredox and organocatalytic cycle. nih.gov The process is initiated by the excitation of a photocatalyst, which then oxidizes a thiol catalyst to generate a thiyl radical. This radical abstracts a hydrogen from an alcohol, creating an α-oxy radical that adds to the protonated heteroarene. Subsequent steps involving deprotonation and elimination yield the final alkylated product. nih.gov Mechanistic studies, including fluorescence quenching experiments, support an oxidative quenching pathway and a spin-center shift elimination. nih.gov

Palladium-catalyzed cascade reactions for synthesizing phthalazone derivatives proceed through a mechanism involving the carbonylation of an aryl iodide to form an acylpalladium species. nih.gov This intermediate is then intercepted by a hydrazine nucleophile, followed by an intramolecular Michael addition to form the final phthalazone product. nih.gov The specific pathway and regioselectivity depend on whether a monosubstituted or 1,2-disubstituted hydrazine is used. nih.gov

Another investigated mechanism involves the synthesis of phthalazine derivatives in the presence of a nanohybrid catalyst. The proposed domino four-component reaction mechanism highlights the role of the catalyst in facilitating the formation of the phthalazine core from precursors like aldehydes and hydrazine. researchgate.net

Computational studies have also shed light on reaction mechanisms. For the Diels-Alder reaction between phthalazine and certain anions, analysis of the energy profiles reveals a clear regioselectivity favoring attack at the pyridazine ring. researchgate.net This preference is attributed to the lower aromaticity of the pyridazine ring compared to the fused benzene ring, which results in lower activation barriers for the cycloaddition at the heterocyclic part of the molecule. researchgate.net

The table below outlines key steps in proposed mechanisms for phthalazine functionalization.

| Reaction | Key Mechanistic Steps | Catalytic System | Ref |

| C-H Alkylation | 1. Photocatalyst excitation. 2. Thiyl radical generation. 3. Hydrogen abstraction from alcohol. 4. Radical addition to protonated phthalazine. 5. Spin-center shift elimination. | Photoredox (Ir-based) and Organocatalyst (thiol) | nih.gov |

| Phthalazone Synthesis | 1. Carbonylation of aryl iodide to acylpalladium species. 2. Interception by hydrazine nucleophile. 3. Intramolecular Michael addition. | Palladium-based | acs.orgnih.gov |

| Diels-Alder Cycloaddition | 1. Nucleophilic attack of dienophile at the pyridazine ring. 2. Formation of bridged intermediate. 3. Rearrangement to final product. | Catalyst-free (computational study) | researchgate.net |

Advanced Spectroscopic Characterization Methodologies for 1 Methoxy 4 Methylphthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number, type, and arrangement of hydrogen atoms within a molecule. For 1-Methoxy-4-methylphthalazine, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the phthalazine (B143731) ring system, as well as the protons of the methoxy (B1213986) and methyl substituents.

In a typical ¹H NMR spectrum of a related phthalazine derivative, 1-chlorophthalazine, the aromatic protons exhibit signals in the range of δ 7.8–8.3 ppm. vulcanchem.com For this compound, the protons on the benzene (B151609) ring portion of the phthalazine core are expected to resonate in a similar downfield region due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling patterns would be influenced by the positions of the methoxy and methyl groups.

The protons of the methyl group (CH₃) attached to the phthalazine ring would likely appear as a singlet in the upfield region of the spectrum. The methoxy group (OCH₃) protons would also present as a singlet, typically found in the range of δ 3.5-4.0 ppm.

A representative, though not identical, ¹H NMR data for a phthalazine derivative, 1-chloro-6-methoxy-4-methylphthalazine, shows aromatic proton signals. google.com This further supports the expected regions for the proton signals in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~ 7.5 - 8.5 | Multiplet |

| Methoxy Protons (OCH₃) | ~ 3.8 - 4.2 | Singlet |

| Methyl Protons (CH₃) | ~ 2.5 - 2.8 | Singlet |

Note: The predicted values are based on general principles of NMR spectroscopy and data from related structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the phthalazine ring system are expected to resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atom attached to the methoxy group (C-O) would also appear in this region, often at a more downfield position due to the electronegativity of the oxygen atom. The carbon of the methyl group (CH₃) will be found in the upfield region of the spectrum, usually below δ 30 ppm. The carbon of the methoxy group will also be in the upfield region, typically between δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (C) | ~ 120 - 140 |

| Aromatic Carbons (C-N) | ~ 145 - 160 |

| Methoxy Carbon (OCH₃) | ~ 55 - 60 |

| Methyl Carbon (CH₃) | ~ 15 - 25 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from related structures. Actual experimental values may vary.

For a more in-depth structural analysis of nitrogen-containing heterocycles like this compound, advanced multinuclear NMR techniques such as Nitrogen-15 (¹⁵N) NMR can be employed. ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms within the phthalazine ring. numberanalytics.com The chemical shifts of the nitrogen atoms are sensitive to factors like hybridization, lone pair orientation, and involvement in aromaticity. numberanalytics.com Despite its low natural abundance (0.365%), ¹⁵N NMR is a powerful tool for studying the structure and reactivity of nitrogen-containing compounds. numberanalytics.com

Oxygen-17 (¹⁷O) NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, could theoretically be used to probe the oxygen atom of the methoxy group. However, its application is often limited by sensitivity issues.

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. upi.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular bonds or functional groups. upi.edu

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the phthalazine ring, and C-O stretching of the methoxy group.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=C and C=N Ring Stretching | 1450 - 1650 |

| C-O-C Asymmetric Stretch (Methoxy) | 1230 - 1275 |

| C-O-C Symmetric Stretch (Methoxy) | 1020 - 1075 |

| C-H Out-of-Plane Bending | 750 - 900 |

The analysis of related phthalazine derivatives by FTIR has been shown to be a valuable tool in their characterization. ekb.egmdpi.com

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. rsc.org Therefore, the C=C stretching vibrations of the aromatic ring in this compound would be expected to produce strong signals in the Raman spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. x-mol.com For instance, certain vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. upi.edu This complementary nature is crucial for a thorough vibrational analysis. rsc.org

Mass Spectrometry (MS) in Compound Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular ion peak (M⁺˙) and a series of fragment ions that are characteristic of its structure. The fragmentation of related heterocyclic compounds often involves the loss of stable neutral molecules or radicals, providing valuable clues for structural confirmation. jst.go.jpjst.go.jpraco.cat

The proposed fragmentation pathway for this compound would likely initiate with the molecular ion at m/z 174. Key fragmentation steps would include the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable ion at m/z 159. libretexts.org Subsequent expulsion of carbon monoxide (CO) from this ion would yield a fragment at m/z 131. Another significant fragmentation route for phthalazine derivatives involves the loss of a nitrogen molecule (N₂), which would result in an ion at m/z 146. jst.go.jp The cleavage of the entire methoxy group (•OCH₃) could also occur, producing an ion at m/z 143.

A detailed breakdown of the plausible mass spectrometric fragmentation of this compound is presented below:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 174 | [C₁₀H₁₀N₂O]⁺˙ (Molecular Ion) | - |

| 159 | [C₉H₇N₂O]⁺ | •CH₃ |

| 146 | [C₁₀H₁₀O]⁺˙ | N₂ |

| 143 | [C₁₀H₉N₂]⁺ | •OCH₃ |

| 131 | [C₈H₇N₂]⁺ | CO (from m/z 159) |

| 115 | [C₉H₇]⁺ | N₂ (from m/z 143) |

Integration of Complementary Spectroscopic Techniques for Comprehensive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phthalazine ring, a singlet for the methyl protons (typically in the δ 2.4-2.6 ppm range), and a singlet for the methoxy protons (usually around δ 3.9-4.1 ppm). The specific chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring portion of the phthalazine core. jst.go.jpjst.go.jp

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule. This would include signals for the methyl and methoxy carbons, as well as for the aromatic and heterocyclic ring carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further help in distinguishing between CH, CH₂, and CH₃ groups. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display:

C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching vibrations: These would be present in the 1650-1450 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings. jst.go.jpjst.go.jp

C-O stretching vibrations: A strong absorption band corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) would be expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The collective data from MS, NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound, ensuring an accurate and detailed understanding of its chemical identity. dergipark.org.trresearchgate.net

Computational Chemistry and Theoretical Studies of 1 Methoxy 4 Methylphthalazine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. DFT methods are utilized to calculate various properties of 1-Methoxy-4-methylphthalazine, offering a balance between computational cost and accuracy. These calculations are instrumental in predicting the molecule's geometry, energy, and reactivity patterns. By modeling the electron density, DFT can elucidate fundamental aspects of the compound's chemical nature.

The electronic landscape of a molecule is critical to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals, provides key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. chemmethod.comresearchgate.net A smaller gap suggests higher reactivity. nih.gov For this compound, the presence of an electron-donating methoxy (B1213986) group and a methyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. dtic.milrsc.org It is a valuable tool for predicting how a molecule will interact with other chemical species. dtic.mil The MEP map identifies regions of negative potential (electron-rich), which are prone to electrophilic attack, and regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov In this compound, the most negative regions are anticipated to be located around the two nitrogen atoms of the phthalazine (B143731) core due to their high electronegativity. These sites represent likely points for protonation or coordination with Lewis acids.

Table 1: Representative Frontier Orbital Energies of Related Phthalazine Derivatives This table presents calculated values for related compounds to illustrate the typical energy ranges, as specific data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Phthalazine (PT) | -6.65 | -0.99 | 5.66 | researchgate.net |

| Phthalazone (B110377) (PTO) | -6.87 | -1.33 | 5.54 | researchgate.net |

| Phthalhydrazide (PTD) | -6.93 | -1.53 | 5.40 | researchgate.net |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scholarsresearchlibrary.comnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. niscpr.res.inresearchgate.net This allows for the confident assignment of spectral bands to specific molecular vibrations. For this compound, DFT can predict the characteristic frequencies associated with its functional groups. For instance, the C-O-C stretching vibrations of the methoxy group and the various C-H bending and stretching modes of the methyl and aromatic parts of the molecule can be calculated. Analogous phthalazine derivatives are known to exhibit characteristic aromatic proton signals in NMR spectra between δ 7.8–8.3 ppm. vulcanchem.com The methyl group at position 4 would likely produce a singlet peak around δ 2.5 ppm. vulcanchem.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Source Context |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phthalazine Ring | 3100-3000 | General range for aromatic C-H |

| C-H Stretch (Aliphatic) | Methyl Group | 3000-2850 | researchgate.net |

| C=N Stretch | Phthalazine Ring | 1650-1550 | General range for imines |

| C=C Stretch (Aromatic) | Phthalazine Ring | 1600-1450 | General range for aromatic rings |

| C-O-C Stretch | Methoxy Group | ~1250 | vulcanchem.com |

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical calculations are indispensable for mapping the pathways of chemical reactions. sumitomo-chem.co.jprsc.org By computing the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. smu.edu This allows for the determination of activation energies and reaction rates, providing a detailed, step-by-step understanding of the reaction mechanism. nih.gov For this compound, theoretical methods could be used to investigate various reactions, such as nucleophilic aromatic substitution or electrophilic attack on the ring. For example, a study of the reaction with an electrophile would involve calculating the energy profile for attack at different positions on the molecule to determine the most favorable reaction pathway. mdpi.com

Structure-Reactivity Correlations from Computational Data

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. patonlab.com By analyzing computational data, such as orbital energies, MEP maps, and calculated atomic charges, it is possible to build predictive models of chemical behavior. For this compound, the electronic parameters derived from DFT calculations can be directly correlated with its expected reactivity. The predicted high energy of the HOMO and the localization of negative electrostatic potential on the nitrogen atoms strongly suggest that the molecule will be reactive towards electrophiles and will coordinate with metal ions. These theoretical insights guide the rational design of new synthetic routes and the development of novel molecules based on the phthalazine scaffold. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

1-Methoxy-4-methylphthalazine as a Precursor for Novel Heterocyclic Compounds

There is no available scientific literature detailing the use of this compound as a starting material for the synthesis of new heterocyclic systems. Research in this area has utilized other substituted phthalazines, but not the 1-methoxy-4-methyl variant.

Development of Complex Molecular Architectures Featuring the Phthalazine (B143731) Core

Information regarding the incorporation of the this compound unit into larger, more complex molecular structures is not present in the reviewed scientific literature. The development of such architectures has been explored with other phthalazine-containing molecules.

Strategies for Scaffold Modification and Diversification

Specific methods for the chemical modification and diversification of the this compound scaffold have not been reported. While general strategies for modifying the phthalazine core exist, their application to this specific compound has not been documented.

Q & A

Basic: What are the established synthetic routes for 1-Methoxy-4-methylphthalazine, and how can researchers optimize reaction yields?

The synthesis of phthalazine derivatives typically involves cyclization reactions or functional group transformations. For example, benzoxazine-4-ones can react with thioglycolic acid under reflux in n-butanol to yield phthalazinone derivatives . Optimizing yields requires controlling reaction parameters such as temperature (e.g., reflux at ~120°C), solvent choice (n-butanol enhances solubility of intermediates), and stoichiometric ratios of reagents like thioglycolic acid or 2-aminopyridine . Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized, improving final product purity .

Advanced: How can researchers resolve contradictions in NMR data when characterizing substituent effects in phthalazine derivatives?

Contradictions in NMR data often arise from tautomerism, paramagnetic impurities, or solvent effects. For this compound, the methoxy group’s electron-donating nature can shift aromatic proton signals downfield. To resolve ambiguities:

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign proton environments .

- Compare experimental data with computational predictions (DFT calculations) for chemical shifts .

- Analyze substituent effects using analogs like methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate, where phenyl groups induce distinct splitting patterns .

Basic: What analytical techniques are recommended for confirming the structure of this compound and its intermediates?

Key techniques include:

- HPLC-MS : To verify molecular weight and purity (e.g., using C18 columns with acetonitrile/water gradients) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the phthalazinone ring) .

- X-ray crystallography : Provides unambiguous structural data for crystalline intermediates .

- Elemental analysis : Validates empirical formulas, particularly for novel derivatives .

Advanced: How does the methoxy group at position 1 influence the chemical reactivity of 4-methylphthalazine derivatives?

The methoxy group at position 1 enhances electron density in the phthalazine ring, increasing susceptibility to electrophilic substitution. For example:

- Nucleophilic attack : The methoxy group directs incoming nucleophiles to para positions, as seen in analogs like 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one .

- Oxidative stability : Methoxy groups reduce ring oxidation compared to hydroxylated analogs, improving shelf life .

- Solubility : Methoxy substituents increase hydrophilicity, aiding dissolution in polar solvents for biological assays .

Basic: What safety protocols are critical when handling this compound in catalytic reactions?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during reflux or distillation to prevent inhalation of volatile byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to EPA guidelines for organic waste .

- Stability : Avoid prolonged storage; degradation products (e.g., peroxides) may form under light or heat .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Docking studies : Predict binding affinities to targets like PARP-1 or kinases using software (AutoDock, Schrödinger) .

- QSAR models : Correlate substituent properties (e.g., Hammett σ values for methoxy groups) with activity data from analogs like methyl (1-oxo-2(1H)-phthalazinyl)acetate .

- MD simulations : Assess stability of ligand-receptor complexes over time, identifying key interactions (e.g., hydrogen bonds with the phthalazinone carbonyl) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .

- Reagent availability : Substitute lab-scale reagents (e.g., thioglycolic acid) with cost-effective alternatives like thioacetic acid .

- Process safety : Optimize exothermic reactions (e.g., cyclization with POCl₃) using jacketed reactors for temperature control .

Advanced: How can researchers address discrepancies in biological activity data across phthalazine derivatives?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .

- Metabolic stability : Compare hepatic microsome stability of this compound with analogs like 4-phenyl derivatives to identify metabolically labile groups .

- Off-target screening : Employ panels like Eurofins’ CEREP to rule out non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.